Product packaging for KefC protein(Cat. No.:CAS No. 136511-60-9)

KefC protein

Cat. No.: B1177347
CAS No.: 136511-60-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The KefC protein is a glutathione-gated potassium efflux system belonging to the CPA2 superfamily of transporters, primarily studied in Gram-negative bacteria like Escherichia coli . It functions as a K+/H+ exchanger, central to a vital bacterial protection mechanism where its activation leads to potassium (K+) efflux coupled with proton (H+) influx, resulting in controlled cytoplasmic acidification . This acidification protects cells from the detrimental effects of electrophilic compounds, which are often encountered as toxic metabolic by-products or from external sources like host defenses and plant metabolites . The activity of KefC is tightly regulated by glutathione and its metabolites. The binding of reduced glutathione (GSH) maintains the transporter in an inhibited state. In contrast, glutathione adducts (GSX), formed during electrophile detoxification, act as potent activators by binding to the C-terminal RCK (Regulator of K+ conductance) domains . Structural studies using cryo-EM reveal that activator binding induces a major conformational change, displacing a key phenylalanine residue (F441) and disrupting inter-domain interactions, which ultimately gates the ion transport pathway open . Full activation of the system also involves the ancillary protein KefF . The homodimeric KefC structure features a core transporter module related to Na+/H+ exchangers but is uniquely adapted for K+ selectivity . This protein is an essential reagent for researchers investigating bacterial ion homeostasis, stress response pathways, and the molecular mechanisms of secondary active transport. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136511-60-9

Molecular Formula

C20H30ClOP

Synonyms

KefC protein

Origin of Product

United States

Scientific Research Applications

Toxicology Studies

KefC has been utilized in toxicological research to understand how bacteria mitigate the effects of harmful compounds. By studying the activation mechanisms of KefC in response to various electrophiles, researchers can gain insights into bacterial survival strategies under toxic stress conditions.

Antimicrobial Resistance

The role of KefC in conferring resistance to antimicrobial agents has been a significant area of study. Understanding how potassium efflux contributes to resistance mechanisms can inform the development of new therapeutic strategies against resistant bacterial strains.

Biotechnological Applications

KefC's ability to manage ionic balance under stress conditions has potential applications in biotechnology, particularly in designing microbial strains for bioremediation processes where toxic compounds are prevalent.

Case Studies

Study Focus Findings
Study on YabF's Role in KefC ActivityInvestigated the necessity of YabF for optimal KefC functionDeletion of yabF resulted in a significant reduction (10-fold) in KefC activity; restoration was achieved by supplying YabF .
Enzymatic Activity of KefFExplored the dual role of KefF as both an activator and an oxidoreductaseDisruption of enzymatic activity did not affect its ability to activate KefC; suggests a separate regulatory mechanism .
Structural Analysis of KefCDetailed structural characterization via crystallographyRevealed how binding interactions influence transport activity; provided insights into potential drug design .

Chemical Reactions Analysis

Activation via Glutathione-Electrophile Conjugates

KefC is activated by S-conjugates formed between glutathione and electrophilic compounds. These conjugates bind to KefC, triggering a conformational change that opens the potassium efflux channel . Key electrophiles include:

  • N-Ethylmaleimide (NEM) : Forms a stable GSH-NEM adduct, strongly activating KefC .

  • Methylglyoxal : Activates KefB (a homolog) more prominently but can weakly activate KefC under specific conditions .

  • Chlorodinitrobenzene (CDNB) : Generates reactive GSH conjugates that modulate KefC activity .

This activation is reversible; removal of the electrophile allows GSH to rebind and deactivate the system .

Role of KefF in Catalytic Regulation

KefC requires the ancillary protein KefF for full activation. KefF binds to the KTN domain of KefC, stabilizing an active conformation . Notably:

  • Structural Insights : KefF shares homology with human quinone reductases (QR1/QR2) and binds flavin mononucleotide (FMN) . A hydrophobic cleft near FMN facilitates substrate binding (e.g., quinones) .

  • Enzymatic Activity : KefF exhibits oxidoreductase activity, using NADH/NADPH to reduce quinones and ferricyanide. This activity reduces redox toxicity but is independent of its role in KefC activation .

    • Mutagenesis studies confirm that disrupting KefF’s enzymatic function (e.g., FMN-binding mutations) does not impair KefC activation .

Ion Exchange Mechanism

KefC-mediated potassium efflux is coupled to proton influx, acidifying the cytoplasm and providing immediate protection against electrophiles . Key data:

Parameter Observation Source
K⁺ efflux rate~10⁵ ions/sec per channel
pH dependenceOptimal activity at pH 4.5–7.2
Regulatory ligandsGSH (inhibitory), GSH-electrophile (activating)

Experimental Strains and Genetic Constructs

Studies using E. coli mutants reveal the necessity of YabF (KefF) for KefC activity :

StrainGenotypeKefC Activity (NEM-elicited K⁺ efflux)
MJF276yabF⁺ kefC⁺High activity (100%)
MJF366ΔyabF kefC⁺10% residual activity
MJF374ΔyabF ΔyheRNo detectable activity

Key Findings :

  • Deleting yabF reduces KefC activity by 90% .

  • Suppressor mutations (e.g., IS10R insertions near yabF) partially restore activity by altering promoter regions .

Quinone-Induced Activation

Electrophilic quinones activate KefC indirectly by forming GSH-quinone adducts. KefF’s oxidoreductase activity mitigates quinone toxicity by reducing them to less reactive hydroquinones . For example:

  • Quinone Redox Cycle :

    Quinone+NADHKefFHydroquinone+NAD+\text{Quinone}+\text{NADH}\xrightarrow{\text{KefF}}\text{Hydroquinone}+\text{NAD}^+

This dual mechanism (KefC activation + quinone detoxification) enhances bacterial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

KefC belongs to a family of ion transporters and channels with shared structural or functional features. Below is a detailed comparison with key homologs:

KefB (E. coli)

  • Sequence Similarity : Shares 42% identity and 70% similarity with KefC .
  • Functional Differences: Regulatory Motifs: KefC contains the acidic motif HALESDIE, while KefB has HELETAID. Swapping these motifs alters spontaneous K+ efflux rates, highlighting their role in ion gating . Mutation Sensitivity: The L75S mutation in KefB causes rapid K+ efflux, whereas the equivalent V427A mutation in KefC produces a milder phenotype . Ancillary Protein: KefB requires KefG (analogous to KefF in KefC) for full activation .

NapA (Na+/H+ Antiporter, Enterococcus hirae)

  • Structural Homology : Shares TM domain architecture with KefC but transports Na+ instead of K+ .
  • Mechanism: Both proteins form a novel transporter family distinct from E. coli’s NhaA/B Na+/H+ exchangers, suggesting a conserved transport mechanism despite differing ion specificities .

RCK Domain-Containing Channels (MthK, KtrAB, TrkH)

  • RCK Domain : KefC’s RCK domain shares structural similarity with MthK (K+ channel) and KtrAB (K+ transporter) but binds AMP/GSH instead of ATP/Ca²+ .

Shewanella denitrificans Kef

  • Ancillary Protein Independence : Unlike KefC, this homolog functions without ancillary proteins, yet retains GSX-mediated gating .
  • Structural Simplicity : Its stability facilitates biochemical studies, contrasting with the labile KefF-KefC complex .

Data Tables

Table 1: Structural and Functional Comparison of KefC with Homologs

Feature KefC KefB NapA MthK
Ion Specificity K+/H+ K+/H+ Na+/H+ K+ channel
Ancillary Protein KefF KefG None None
RCK Ligands AMP, GSH GSH N/A ATP, Ca²+
Key Motif HALESDIE HELETAID N/A Gating loop
Mutation Impact V427A: Moderate efflux L75S: Rapid efflux N/A Ca²+ binding mutants

Table 2: Ion Selectivity of KefC

Ion Binding Affinity (Kd) Notes
K+ ~9.5 mM Electroneutral exchange via QD motif
Na+ No saturation Non-specific binding at high concentrations

Key Research Findings

  • Role of KefF : Co-expression of KefF restores ~90% of KefC activity, confirming its role in stabilizing the RCK domain .
  • GSH-Dependent Activation : GSX binding disrupts AMP-mediated inhibition, triggering RCK domain separation and K+ efflux .
  • Evolutionary Insight : Structural alignment places KefC closer to NapA than to E. coli’s NhaA/B, suggesting divergent evolution of ion selectivity .

Q & A

Q. What is the physiological role of KefC in bacterial stress response?

KefC is a glutathione (GSH)-gated K+/H+ antiporter critical for maintaining potassium homeostasis during oxidative or electrophilic stress. Under stress conditions, GSH conjugates (e.g., methylglyoxal-GSH adducts) bind to KefC, relieving AMP/GSH-mediated inhibition and activating K+ efflux to counteract cytoplasmic acidification . Structural studies using cryo-EM (3.1 Å resolution) reveal that KefC forms a homodimer with an RCK (Regulator of Conductance of K+) regulatory domain, which dissociates upon ligand binding to enable ion transport .

Q. What structural features determine KefC’s ion selectivity and regulation?

KefC’s K+ selectivity arises from its ion-binding pocket geometry, which favors hydrated K+ ions over Na+ (Kd ≈ 9.5 mM for K+). The RCK domain, shared with bacterial K+ channels, binds AMP and GSH to stabilize an auto-inhibited state. Cryo-EM structures show that ligand binding disrupts RCK-transporter interactions, triggering conformational changes that open the ion pathway . Mutagenesis of key residues (e.g., Asp156 in the ion-binding site) alters ion selectivity, as demonstrated in the KefC Asp156Asn variant .

Advanced Research Questions

Q. How can researchers experimentally resolve contradictions in KefC activation mechanisms reported across studies?

Discrepancies in activation models (e.g., partial vs. full activation under GSH depletion) can be addressed by:

  • Combining structural and functional assays : Use cryo-EM to capture intermediate states and SURFE²R electrophysiology to quantify ion flux under controlled GSH/AMP concentrations .
  • Ligand-binding assays : Compare KefC’s affinity for GSH, AMP, and adducts like ESG (acetylated thiol) using isothermal titration calorimetry (ITC) or fluorescence quenching .
  • Mutagenesis : Test RCK domain mutants (e.g., α7/8 regulatory arm deletions) to assess their impact on activation thresholds .

Q. What methodologies are optimal for studying KefC’s conformational dynamics during ligand binding?

  • Time-resolved cryo-EM : Capture transient states by rapid freezing after ligand addition .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in the RCK domain upon GSH/AMP binding .
  • Single-molecule fluorescence resonance energy transfer (smFRET) : Monitor real-time movements of the RCK domain relative to the transporter core .

Q. How can KefC’s ion-transport mechanism inform the design of bacterial transport inhibitors?

  • Structure-based drug design : Target the AMP/GSH-binding pocket or RCK-transporter interface using high-resolution cryo-EM structures .
  • Functional screening : Use SURFE²R assays to identify small molecules that modulate K+ efflux without disrupting GSH homeostasis .
  • Probe synthesis : Develop ESG-like covalent inhibitors that exploit KefC’s ligand-binding flexibility, as seen in KefC-CTD:KefF complex structures .

Key Data and Techniques

Parameter Method Key Finding Reference
K+ selectivity (Kd)SURFE²R electrophysiologyKd ≈ 9.5 mM for K+; >50 mM for Na+
RCK domain dynamicsCryo-EM (3.1 Å)AMP/GSH binding induces RCK detachment
Partial activationX-ray crystallographyGSH absence allows water-mediated partial opening
Asp156Asn variantMutagenesis + cryo-EMAltered ion coordination in K+ binding site

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.